![molecular formula C9H7ClF2O2 B14062345 5-(1-Chloroethyl)-2,2-difluorobenzo[d][1,3]dioxole CAS No. 865450-10-8](/img/structure/B14062345.png)
5-(1-Chloroethyl)-2,2-difluorobenzo[d][1,3]dioxole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-Chloroethyl)-2,2-difluorobenzo[d][1,3]dioxole is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of a chloroethyl group and two fluorine atoms attached to a benzodioxole ring. Benzodioxoles are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals.
准备方法
The synthesis of 5-(1-Chloroethyl)-2,2-difluorobenzo[d][1,3]dioxole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,2-difluorobenzo[d][1,3]dioxole and 1-chloroethane.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and a solvent. Common catalysts include palladium or platinum-based catalysts, while solvents such as dichloromethane or toluene are used to facilitate the reaction.
Reaction Steps: The reaction proceeds through a series of steps, including halogenation, substitution, and cyclization, to form the desired product. The reaction temperature and time are carefully monitored to ensure optimal yield and purity of the final compound.
化学反应分析
5-(1-Chloroethyl)-2,2-difluorobenzo[d][1,3]dioxole undergoes various chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions, where the chloroethyl group is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives, such as alcohols or amines.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
5-(1-Chloroethyl)-2,2-difluorobenzo[d][1,3]dioxole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and chemical processes, including the synthesis of polymers and other advanced materials.
作用机制
The mechanism of action of 5-(1-Chloroethyl)-2,2-difluorobenzo[d][1,3]dioxole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.
相似化合物的比较
5-(1-Chloroethyl)-2,2-difluorobenzo[d][1,3]dioxole can be compared with other similar compounds, such as:
5-Chloro-1,3-benzodioxole: This compound lacks the chloroethyl and difluoro groups, making it less reactive and less biologically active.
2,2-Difluorobenzo[d][1,3]dioxole: This compound lacks the chloroethyl group, resulting in different chemical and biological properties.
1-Chloro-3,4-methylenedioxybenzene: This compound has a similar structure but lacks the difluoro groups, leading to different reactivity and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activities compared to its analogs.
属性
CAS 编号 |
865450-10-8 |
|---|---|
分子式 |
C9H7ClF2O2 |
分子量 |
220.60 g/mol |
IUPAC 名称 |
5-(1-chloroethyl)-2,2-difluoro-1,3-benzodioxole |
InChI |
InChI=1S/C9H7ClF2O2/c1-5(10)6-2-3-7-8(4-6)14-9(11,12)13-7/h2-5H,1H3 |
InChI 键 |
AVVRJRPLNLRWDO-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC2=C(C=C1)OC(O2)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


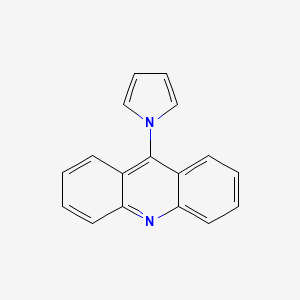
![(10R,13S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14062285.png)
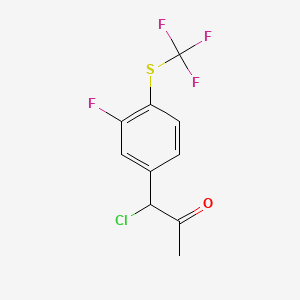
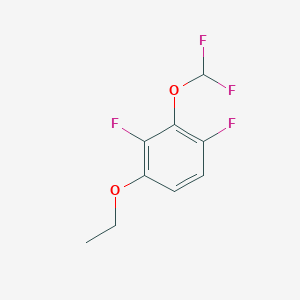
![2-(8-(tert-Butoxycarbonyl)-8-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B14062300.png)
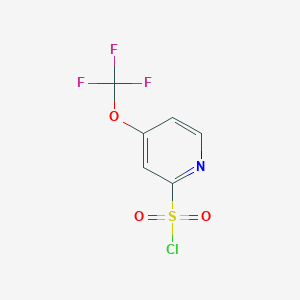
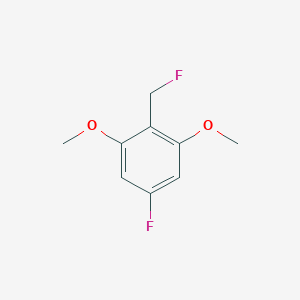
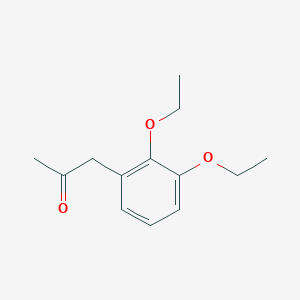

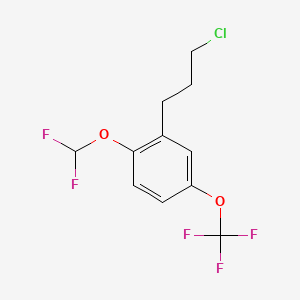
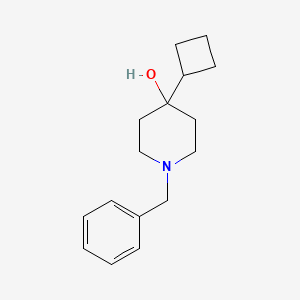
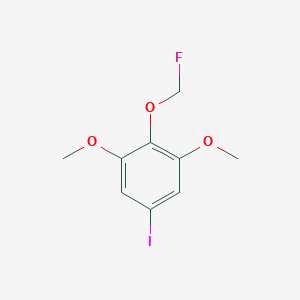
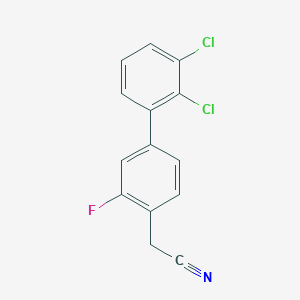
![6,9-Diazadispiro[5.2.5~9~.3~6~]heptadecane-6,9-diium diiodide](/img/structure/B14062347.png)
